REACTION_CXSMILES
|
[CH:1]([NH:4]C(C)C)(C)[CH3:2].C([Li])CCC.[C:13](#[N:17])[CH:14]([CH3:16])[CH3:15].O.[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>CCCCCC>[OH:19][CH:23]([C:22]1[CH:2]=[CH:1][N:4]=[CH:20][CH:21]=1)[C:14]([CH3:16])([CH3:15])[C:13]#[N:17]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
3.03 mL
|
Type
|
reactant
|
Smiles
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C(C(C)C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the whole was stirred for one hour 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled with ice-cold water for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Further, 4-pyridinecarboxyaldehyde (3.18 ml, 33.3 mmol) was added dropwise
|
Type
|
WAIT
|
Details
|
over five minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with ethyl acetate (200 ml)
|
Type
|
CUSTOM
|
Details
|
for three days
|
Duration
|
3 d
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off with diethyl ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C#N)(C)C)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |